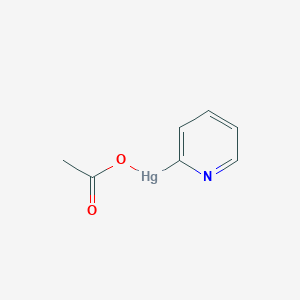
Pyridylmercuric acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridylmercuric acetate is an organomercury compound known for its significant microbiological activity. It is primarily used in organic synthesis, particularly in oxidation reactions. This compound has been studied for its bactericidal and fungicidal properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridylmercuric acetate can be synthesized through the mercuration of pyridine using mercuric acetate in the presence of water. The reaction mixture is heated with acetic acid, which can lead to the decomposition of the pyridylmercuric compound into mercurous acetate .
Industrial Production Methods: Industrial production methods for this compound involve the double decomposition of mercurous nitrate with acetic acid-sodium acetate. This method ensures the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Pyridylmercuric acetate undergoes various chemical reactions, including:
Oxidation: It is commonly used as an oxidizing agent in organic synthesis.
Substitution: The compound can participate in substitution reactions where the pyridyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: this compound is used to oxidize ortho-aminophenols to the corresponding aldehydes or ketones.
Substitution Reactions: These reactions typically involve the use of strong acids or bases to facilitate the replacement of the pyridyl group.
Major Products Formed:
Oxidation Products: Aldehydes and ketones derived from ortho-aminophenols.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridylmercuric acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyridylmercuric acetate involves its ability to interact with and inhibit specific enzymes. The compound exerts its effects by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of various biochemical pathways, making it effective as a microbiological agent .
Comparison with Similar Compounds
Phenylmercuric Acetate: Another organomercury compound with similar bactericidal and fungicidal properties.
Mercurochrome: A compound used for its antiseptic properties.
Pyridylmercuric Chloride: Similar to pyridylmercuric acetate but with different solubility and toxicity profiles.
Uniqueness: this compound is unique due to its high solubility in water and its effectiveness as an oxidizing agent in organic synthesis. Its ability to inhibit specific enzymes also sets it apart from other organomercury compounds .
Properties
CAS No. |
867131-25-7 |
|---|---|
Molecular Formula |
C7H7HgNO2 |
Molecular Weight |
337.73 g/mol |
IUPAC Name |
acetyloxy(pyridin-2-yl)mercury |
InChI |
InChI=1S/C5H4N.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-4H;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
LAWRHBQJFJEUKK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















